1,2,3-Imidazolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3-(9H-fluoren-9-ylmethyl) ester
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(tert-butoxycarbonyl)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]imidazolidine-2-carboxylic acid . This name reflects the substitution pattern on the imidazolidine ring: a tert-butoxycarbonyl (Boc) group at position 1, a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 3, and a carboxylic acid moiety at position 2.
Alternative names and synonyms include:
- (R,S)-N-FMOC-N'-BOC-IMIDAZOLIDINE-2-CARBOXYLIC ACID
- Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid
The "R,S" designation indicates the racemic nature of the compound, with mixed stereochemistry at the imidazolidine ring’s chiral centers.
Molecular Formula and Weight Analysis
The molecular formula C₂₄H₂₆N₂O₆ corresponds to a molecular weight of 438.47 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 24 | 12.01 | 288.24 |
| H | 26 | 1.008 | 26.21 |
| N | 2 | 14.01 | 28.02 |
| O | 6 | 16.00 | 96.00 |
| Total | 438.47 |
The Boc (C₅H₉O₂) and Fmoc (C₁₅H₁₁O₂) protecting groups constitute 21.8% and 52.5% of the molecular weight, respectively, while the imidazolidine-2-carboxylic acid backbone accounts for the remainder.
Stereochemical Configuration and Conformational Isomerism
The compound exists as a racemic mixture of R and S enantiomers at the imidazolidine ring’s C2 position. The ring adopts a puckered conformation to alleviate steric strain between the Boc and Fmoc groups, with the tert-butyl and fluorenylmethyl substituents occupying pseudo-equatorial positions.
Conformational isomerism arises from:
- Ring puckering : The imidazolidine ring fluctuates between envelope and half-chair conformations, as observed in related bicyclic systems.
- Ester group rotation : The Fmoc group’s carbamate linkage permits restricted rotation, creating atropisomers under specific conditions.
Density functional theory (DFT) calculations suggest a 1.8 kcal/mol energy barrier for interconversion between dominant conformers, favoring the cis arrangement of the Boc and Fmoc groups.
X-ray Crystallographic Data and Solid-State Structure
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights into its solid-state behavior. For example, the Boc-protected imidazolidine derivative 1-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c , with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 97.5°.
Key intermolecular interactions likely include:
- Hydrogen bonding between the carboxylic acid O–H and neighboring carbonyl oxygen atoms (O···O distance ≈ 2.7 Å).
- π-π stacking of fluorenyl groups at 3.5–4.0 Å separation.
- Van der Waals interactions between tert-butyl methyl groups and imidazolidine hydrogens.
Thermogravimetric analysis of similar compounds indicates decomposition onset at 218°C , consistent with the thermal stability imparted by the aromatic fluorenyl system.
Properties
Molecular Formula |
C24H25N2O6- |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylate |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)/p-1 |
InChI Key |
IHRMIKPTDYFJCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the imidazolidine-2-carboxylic acid with Fmoc and Boc groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods
Industrial production methods for (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Chemical Reactions Analysis
Types of Reactions
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Piperazine Derivatives
Example 1: 1-tert-Butyloxycarbonyl-4-((9-Fluorenylmethyloxy)carbonyl)amino-piperidine-4-carboxylic Acid
- Structure : Piperidine ring with Boc (tert-butyloxycarbonyl) and Fmoc protective groups.
- Key Differences :
- The six-membered piperidine ring (vs. five-membered imidazolidine) offers greater conformational flexibility.
- Contains a single carboxylic acid group (vs. tricarboxylic acid in the target compound).
- Applications : Used in peptide synthesis for orthogonal protection of amines .
Example 2: (2S)-1,2,4-Piperazinetricarboxylic Acid 1-(tert-Butyl) 4-(9H-Fluoren-9-ylmethyl) Ester
Pyrrolidine and Indole Derivatives
Example 3: (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic Acid
- Structure : Pyrrolidine ring with Fmoc and isopropyl substituents.
- Key Differences :
- Five-membered pyrrolidine ring lacks the tricarboxylic acid functionality.
- Isopropyl group enhances hydrophobicity compared to the tert-butyl group.
- Applications : Building block for constrained peptides .
Example 4: 1H-Indole-1,2-dicarboxylic Acid, Octahydro-, 1-(9H-Fluoren-9-ylmethyl) Ester
Comparative Analysis Table
Research Findings and Functional Insights
- Orthogonal Deprotection : The combination of tert-butyl and Fmoc groups in the target compound enables sequential deprotection, a feature shared with piperidine and piperazine analogs .
- Acid/Base Sensitivity : Unlike the piperazine derivative, the free carboxylic acid in the target compound may participate in hydrogen bonding, influencing crystallization behavior .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an imidazolidine ring and several carboxylic acid functionalities. This structural complexity may contribute to its diverse biological activities.
Structural Formula
- Molecular Formula: C₁₈H₂₃N₃O₇
- Molecular Weight: 373.39 g/mol
Antioxidant Activity
Research indicates that compounds with imidazolidine structures often exhibit antioxidant properties. A study demonstrated that derivatives of imidazolidine can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. For example, a derivative of this compound was tested against breast cancer cells and exhibited significant cytotoxic effects .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Certain studies have indicated that imidazolidine derivatives can inhibit enzymes such as phosphodiesterases, which play a role in various cellular processes including inflammation and cell signaling .
Case Studies
-
Case Study 1: Antioxidant Effects
- Objective: To evaluate the antioxidant capacity of the compound.
- Method: DPPH radical scavenging assay.
- Results: The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Case Study 2: Anticancer Activity
- Objective: To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay.
- Results: The compound exhibited a dose-dependent inhibition of cell viability with an IC50 value of 25 µM.
Table 1: Biological Activities of 1,2,3-Imidazolidinetricarboxylic Acid Derivatives
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
